UniPR1447 Dual EphA2/EphB2 Antagonism Profile vs. Selective EphA2 Antagonist UniPR505
UniPR1447 is a dual antagonist of both EphA2 and EphB2 receptors, with Ki values of 1.4 μM and 2.6 μM, respectively, whereas UniPR505 is a selective EphA2 antagonist with an IC50 of 0.95 μM [1][2]. This dual antagonism profile may be advantageous for studies where simultaneous inhibition of both EphA2 and EphB2 is desired, whereas UniPR505 offers greater potency but lacks EphB2 activity.
| Evidence Dimension | Eph receptor antagonism profile |
|---|---|
| Target Compound Data | Ki = 1.4 μM (EphA2), Ki = 2.6 μM (EphB2) |
| Comparator Or Baseline | UniPR505: IC50 = 0.95 μM (EphA2 only) |
| Quantified Difference | UniPR1447 is ~1.5-fold less potent on EphA2 than UniPR505 but offers additional EphB2 antagonism |
| Conditions | ELISA-based EphA2-ephrin-A1 binding assay (UniPR1447); EphA2 antagonism assay (UniPR505) |
Why This Matters
Researchers studying pathways involving both EphA2 and EphB2 should select UniPR1447, while those requiring selective EphA2 inhibition should choose UniPR505.
- [1] Guidetti L, Zappia A, Scalvini L, Ferrari FR, Giorgio C, Castelli R, Galvani F, Vacondio F, Rivara S, Mor M, Urbinati C, Rusnati M, Tognolini M, Lodola A. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity. J Chem Inf Model. 2023 Nov 1;63(21):6900-6911. View Source
- [2] Incerti M, Russo S, Callegari D, Pala D, Giorgio C, Zanotti I, Barocelli E, Vicini P, Vacondio F, Rivara S, Castelli R, Tognolini M, Lodola A. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of UniPR505, a new 3α-carbamoyloxy derivative with antiangiogenetic properties. Eur J Med Chem. 2020 Mar 1;189:112083. View Source
